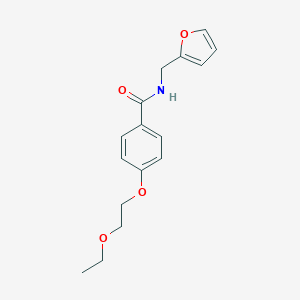![molecular formula C18H20N2O2 B269464 N-[4-(acetylamino)phenyl]-4-isopropylbenzamide](/img/structure/B269464.png)
N-[4-(acetylamino)phenyl]-4-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-4-isopropylbenzamide, commonly known as APAP, is a widely used compound in scientific research. APAP belongs to the class of amides and is a derivative of acetaminophen. APAP is known for its analgesic and antipyretic properties. It is extensively used in the laboratory setting to study the mechanism of action of various drugs and to understand the physiological and biochemical effects of these drugs.
作用機序
The mechanism of action of APAP is not fully understood. However, it is known that APAP is metabolized in the liver to form a toxic metabolite called N-acetyl-p-benzoquinone imine (NAPQI). NAPQI is then detoxified by glutathione, an antioxidant present in the liver. In cases of overdose, the amount of NAPQI produced overwhelms the amount of glutathione present in the liver, leading to liver damage.
Biochemical and Physiological Effects:
APAP has been shown to have analgesic and antipyretic properties. The compound is also known to have anti-inflammatory properties. APAP has been shown to reduce fever and pain in various animal models.
実験室実験の利点と制限
APAP is a widely used compound in laboratory experiments due to its low cost and availability. The compound is easy to synthesize and is stable under normal laboratory conditions. However, one limitation of using APAP in laboratory experiments is that the compound is known to have toxic effects on the liver and the kidneys. Therefore, care must be taken to ensure that the concentration of APAP used in the experiments is within safe limits.
将来の方向性
There are several future directions for research involving APAP. One area of research is the development of new drugs that can prevent liver damage caused by APAP overdose. Another area of research is the study of the effect of APAP on the immune system. It has been shown that APAP can modulate the immune response, and further research in this area can lead to the development of new drugs for the treatment of autoimmune diseases. Additionally, research is needed to understand the long-term effects of APAP exposure on human health.
合成法
The synthesis of APAP is a multi-step process that involves the reaction of p-aminophenol with acetic anhydride to form N-acetyl-p-aminophenol. The resulting compound is then reacted with isopropylamine to form N-[4-(acetylamino)phenyl]-4-isopropylbenzamide.
科学的研究の応用
APAP is used extensively in scientific research as a model compound to study the mechanism of action of various drugs. The compound is used to study the effect of drugs on the liver and the kidneys. APAP is also used to study the role of oxidative stress in the pathogenesis of liver and kidney diseases.
特性
製品名 |
N-[4-(acetylamino)phenyl]-4-isopropylbenzamide |
|---|---|
分子式 |
C18H20N2O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
N-(4-acetamidophenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)14-4-6-15(7-5-14)18(22)20-17-10-8-16(9-11-17)19-13(3)21/h4-12H,1-3H3,(H,19,21)(H,20,22) |
InChIキー |
JXRRAOOTEGBBFF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)
![N-[3-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B269386.png)

![N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269388.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B269389.png)
![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)

![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)

![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)
![N-[3-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269402.png)
